molecular formula C10H20O2 B596938 ethyl 2-ethyl-3-Methylpentanoate CAS No. 145730-08-1

ethyl 2-ethyl-3-Methylpentanoate

Cat. No.: B596938
CAS No.: 145730-08-1
M. Wt: 172.268
InChI Key: JUOFQZPNNRPDEY-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-methylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from the reaction between 2-ethyl-3-methylpentanoic acid and ethanol. This compound is known for its fruity aroma, which makes it a valuable ingredient in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-methylpentanoate can be synthesized through esterification, where 2-ethyl-3-methylpentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

2-ethyl-3-methylpentanoic acid+ethanolH2SO4ethyl 2-ethyl-3-methylpentanoate+water\text{2-ethyl-3-methylpentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-ethyl-3-methylpentanoic acid+ethanolH2​SO4​​ethyl 2-ethyl-3-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-methylpentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethyl-3-methylpentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-ethyl-3-methylpentanoic acid and ethanol.

    Reduction: 2-ethyl-3-methylpentanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 2-ethyl-3-methylpentanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism by which ethyl 2-ethyl-3-methylpentanoate exerts its effects depends on the specific application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis to release 2-ethyl-3-methylpentanoic acid and ethanol. The ester bond is typically the site of enzymatic action, where esterases catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Ethyl 2-ethyl-3-methylpentanoate can be compared with other esters such as ethyl 2-methylpentanoate and ethyl 3-methylpentanoate. These compounds share similar structural features but differ in the position and nature of the substituents on the carbon chain. The unique combination of the ethyl and methyl groups in this compound contributes to its distinct aroma and reactivity.

List of Similar Compounds

  • Ethyl 2-methylpentanoate
  • Ethyl 3-methylpentanoate
  • Ethyl 2-methyl-3-pentenoate

These compounds are also esters and share similar chemical properties, but their specific applications and reactivity may vary based on their structure.

Properties

CAS No.

145730-08-1

Molecular Formula

C10H20O2

Molecular Weight

172.268

IUPAC Name

ethyl 2-ethyl-3-methylpentanoate

InChI

InChI=1S/C10H20O2/c1-5-8(4)9(6-2)10(11)12-7-3/h8-9H,5-7H2,1-4H3

InChI Key

JUOFQZPNNRPDEY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)OCC

Synonyms

ethyl 2-ethyl-3-Methylpentanoate

Origin of Product

United States

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